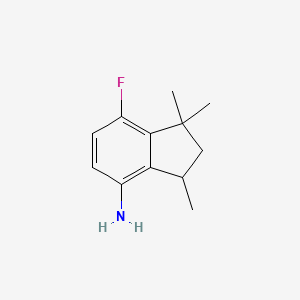

7-Fluoro-1,1,3-trimethyl-4-aminoindane

Description

Overview of Indane Derivatives in Pharmaceutical and Agrochemical Sciences

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged structure in medicinal and agrochemical chemistry. Its rigid framework provides a valuable template for designing molecules with specific three-dimensional orientations, which is crucial for effective interaction with biological targets. The versatility of the indane core allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

In the pharmaceutical realm, indane derivatives have been successfully incorporated into a variety of therapeutic agents. The structural motif is present in drugs developed for diverse applications, showcasing its broad utility. The ability to introduce various functional groups onto the indane skeleton has allowed chemists to explore a vast chemical space, leading to the discovery of potent and selective modulators of biological processes.

The impact of indane derivatives extends into the agrochemical sector, where they form the basis of novel pesticides. The development of insecticides and fungicides with indane cores has provided effective solutions for crop protection. The structural features of these compounds can be optimized to target specific pests while minimizing off-target effects, contributing to the development of more sustainable agricultural practices.

Significance of 7-Fluoro-1,1,3-trimethyl-4-aminoindane as a Key Synthetic Intermediate

This compound has emerged as a crucial building block in the synthesis of advanced agrochemicals. Its specific substitution pattern, featuring a fluorine atom, three methyl groups, and an amino group on the indane framework, makes it a highly valuable precursor for creating complex molecules with desirable biological activities.

A prime example of its significance is its role in the production of the insecticide isocycloseram (B6618531). Isocycloseram belongs to the isoxazoline (B3343090) class of insecticides and is recognized for its broad-spectrum efficacy against a variety of agricultural pests. The synthesis of isocycloseram relies on the availability of this compound as a starting material, highlighting the intermediate's importance in the agrochemical industry.

Furthermore, this compound is a key intermediate in the synthesis of the fungicide fluindapyr. nih.gov Fluindapyr is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, a class of antifungals widely used to control a range of plant diseases. The molecular structure of fluindapyr is derived from the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 7-fluoro-1,1,3-trimethylindan-4-amine. nih.gov The incorporation of the fluorinated aminoindane moiety is critical to the biological activity of fluindapyr.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research landscape for this compound is predominantly application-driven, with a strong focus on its utilization in the synthesis of commercially valuable agrochemicals. The existing literature and patents primarily detail the synthetic routes to produce isocycloseram and fluindapyr, where this compound is a critical component.

While its role as an intermediate is well-documented, there appears to be a knowledge gap in the academic exploration of the compound's intrinsic properties and potential for other applications. There is limited publicly available research dedicated to the pharmacological profiling of this compound itself, or its analogues, for potential therapeutic uses. The broader family of aminoindanes has been investigated for various pharmacological activities, suggesting that fluorinated derivatives like this one could possess interesting biological properties worthy of investigation.

Another area with limited information is the exploration of alternative, more efficient, or greener synthetic pathways to this compound. As the demand for its downstream products grows, the development of optimized and sustainable manufacturing processes for this key intermediate will become increasingly important.

Furthermore, a deeper understanding of the structure-activity relationships of fluorinated aminoindanes could open up new avenues for the design of novel bioactive molecules. Systematic studies on how the specific placement of fluorine and other substituents on the aminoindane scaffold influences biological activity are not extensively reported in the academic literature. Such research could unlock the full potential of this class of compounds beyond their current applications.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXBDIZEJAVICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C=CC(=C12)N)F)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383809-95-7 | |

| Record name | 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1Ð?-inden-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 7 Fluoro 1,1,3 Trimethyl 4 Aminoindane

Chemical Synthesis Pathways to 7-Fluoro-1,1,3-trimethyl-4-aminoindane

Established Synthetic Routes and Reaction Mechanisms

An established route to this compound begins with the condensation of 4-fluoroaniline (B128567) and acetone. This initial reaction forms a substituted dihydroquinoline. Subsequent catalytic hydrogenation of this intermediate yields the corresponding tetrahydroquinoline. The core of this synthesis is the acid-catalyzed rearrangement of the N-acetyl-2,2,4-trimethyltetrahydroquinoline derivative, which leads to the formation of the indane skeleton. google.comgoogleapis.com This rearrangement is a critical step in constructing the final product.

Another documented method for the preparation of racemic this compound involves the hydrogenation of 7-fluoro-1,1,3-trimethyl-1H-indene-4-amine. google.com This process utilizes a catalyst, such as palladium on carbon (Pd-C) or palladium on gamma-alumina (Pd/γ-Al₂O₃), in a suitable solvent to achieve the desired reduction of the indene (B144670) to the indane. google.com

Novel Approaches in Synthetic Design and Reaction Conditions

Recent process development has focused on optimizing the synthesis for industrial-scale production, emphasizing cost-effectiveness and environmental considerations. One patented approach highlights a multi-step synthesis that begins with fluorinated aromatic precursors. vulcanchem.com Key steps in this pathway include Friedel-Crafts alkylation to form the indane backbone, followed by methylation to introduce the trimethyl substitution. The final amino group is installed through a sequence of nitration and subsequent reduction. vulcanchem.com

Optimization of the hydrogenation step for producing the racemic mixture has also been a focus. By carefully selecting the catalytic system and co-catalyst, the yield and purity of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine can be significantly improved, potentially eliminating the need for further purification. google.com The table below summarizes the effect of different solvents and catalysts on the hydrogenation of 7-fluoro-1,1,3-trimethyl-1H-indene-4-amine. google.com

| Catalyst | Solvent | GC Purity (%) |

| 10% Pd-C | Toluene | >90 |

| 10% Pd-C | Xylene | >90 |

| 10% Pd/γ-Al₂O₃ | Dichloromethane | >90 |

| 10% Pd/γ-Al₂O₃ | Dimethylacetamide | >90 |

Enantioselective Synthesis of this compound and its Stereoisomers

The biological activity of the enantiomers of this compound differs, with the (R)-enantiomer being the more potent fungicide. googleapis.com This has driven the development of methods for its enantioselective synthesis.

Strategies for Chiral Induction and Asymmetric Catalysis in Indane Synthesis

While direct asymmetric synthesis of the fluorinated indane core is an area of ongoing research, current strategies largely rely on the resolution of chiral intermediates. The principles of asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, are central to these efforts. nih.gov The development of organo- and organometallic catalysts for creating fluorine-containing stereogenic carbon centers is a rapidly advancing field that may offer future pathways to this molecule. nih.govresearchgate.net

Process Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and careful consideration of scale-up challenges. Key areas of focus include maximizing yield, ensuring purity, maintaining safety, and minimizing environmental impact.

A critical aspect of process optimization lies in the selection and handling of reagents. For instance, in a potential synthetic route involving the nitration of a fluorinated trimethylindane precursor, the choice of nitrating agent and reaction conditions is paramount. While a mixture of nitric acid and sulfuric acid is a common laboratory method, on a larger scale, this can pose significant safety and corrosion issues. Alternative nitrating agents that offer better control and safety profiles would be investigated.

Another crucial step for optimization is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method. Optimization here would involve screening different catalysts (e.g., Palladium on carbon, Raney nickel), catalyst loading, hydrogen pressure, temperature, and solvent systems to achieve a high-yield, clean conversion with minimal side products.

Furthermore, purification of the final product and intermediates is a significant consideration for scale-up. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process would involve a detailed study of solvent systems, temperature profiles, and seeding strategies to consistently produce material of high purity and desired physical form.

The following table summarizes key parameters for process optimization in a hypothetical multi-step synthesis of this compound:

| Process Step | Key Parameters for Optimization | Potential Challenges in Scale-Up |

| Friedel-Crafts Alkylation | Catalyst choice and loading, reaction temperature, solvent, reaction time. | Exothermic reaction control, catalyst deactivation, handling of corrosive reagents. |

| Nitration | Nitrating agent, acid concentration, temperature control, addition rate. | Runaway reaction potential, formation of isomers, safe handling of strong acids. |

| Catalytic Hydrogenation | Catalyst type and loading, hydrogen pressure, temperature, solvent, agitation. | Catalyst filtration and handling, potential for catalyst poisoning, ensuring complete reaction. |

| Purification | Crystallization solvent system, cooling profile, seeding, drying conditions. | Consistent polymorph control, solvent recovery, achieving high purity at large scale. |

Emerging Methodologies in Organofluorine Chemistry Applied to Indane Scaffolds

The field of organofluorine chemistry is continually evolving, with new methodologies offering more efficient and selective ways to introduce fluorine into organic molecules. cas.cn These emerging techniques hold significant promise for the synthesis of complex molecules like this compound and other fluorinated indane scaffolds.

One of the most significant advancements is the development of late-stage fluorination reactions. cas.cn These methods allow for the introduction of a fluorine atom at a late point in a synthetic sequence, which is highly advantageous for the synthesis of analogues and for radiolabeling studies. For instance, C-H activation/fluorination strategies could potentially be applied to a pre-formed 1,1,3-trimethyl-4-aminoindane scaffold, offering a more direct route to the target molecule and avoiding the need to carry the fluorine atom through multiple synthetic steps.

Transition-metal-catalyzed fluorination reactions are another area of intense research. cas.cn Catalytic methods often offer milder reaction conditions and improved selectivity compared to traditional fluorination methods. The development of new catalysts and fluorinating agents is expanding the scope of these reactions, making them applicable to a wider range of substrates, including electron-rich aromatic systems like the indane core.

The application of these emerging methodologies to the synthesis of this compound could lead to more efficient, safer, and more sustainable manufacturing processes.

| Emerging Methodology | Potential Application to Indane Scaffolds | Advantages |

| Late-Stage C-H Fluorination | Direct fluorination of a pre-existing trimethylaminoindane core. | Increased synthetic efficiency, rapid access to analogues. cas.cn |

| Transition-Metal-Catalyzed Fluorination | Selective fluorination of functionalized indane precursors. | Milder reaction conditions, improved regioselectivity. cas.cn |

| Photoredox-Catalyzed Fluorination | Radical fluorination of indane derivatives. | Mild reaction conditions, novel reactivity. |

Role As a Pharmaceutical Intermediate and Precursor Research

7-Fluoro-1,1,3-trimethyl-4-aminoindane as an Intermediate in Fungicide Synthesis

The chemical compound this compound serves as a crucial intermediate in the synthesis of modern agricultural fungicides. Its specific structural features are pivotal in the creation of complex active ingredients designed to protect crops from various fungal diseases. The primary application of this intermediate is in the production of pyrazolecarboxamide fungicides, a class of compounds known for their efficacy.

A prominent fungicide synthesized using this compound is 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, a compound also known as fluindapyr. smolecule.com This molecule is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, which acts by disrupting the fungal respiration process, leading to cell death. smolecule.com

The synthesis involves the formation of an amide bond between the amino group of this compound and the carboxyl group of a pyrazole (B372694) derivative. The key precursor for the pyrazole portion is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. google.comgoogle.com The final coupling reaction typically involves converting the carboxylic acid to a more reactive form, such as an acid chloride, which then reacts with the aminoindane intermediate to form the final amide product. google.com This condensation reaction links the two complex moieties, resulting in the active fungicide molecule. smolecule.comgoogle.com

The synthesis pathway for the pyrazole precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a multi-step process. It often starts with simpler molecules and involves steps like condensation reactions to form the pyrazole ring and specialized reactions to introduce the difluoromethyl group. smolecule.comgoogle.com

Table 1: Key Reactants in the Synthesis of Compound I

| Reactant | Chemical Name | Role |

|---|---|---|

| Intermediate 1 | This compound | Amine source, forms the indanyl part of the final molecule |

The synthesis of fungicides like fluindapyr from this compound involves significant stereoselective considerations. The indane core of the molecule contains a chiral center at the 3-position, meaning it can exist as two different enantiomers (R and S forms). Research has shown that the fungicidal activity of the final product is highly dependent on the stereochemistry of this intermediate. google.com

Utility in the Synthesis of Anticancer, Antiviral, and Antibiotic Agents

The indane chemical scaffold is a structural motif present in various biologically active molecules. While the primary documented use of this compound is in fungicides, its structural components suggest potential applications in therapeutic drug development. The broader families of compounds to which it belongs, such as fluoroquinolones, pyrazoles, and other heterocyclic systems, have well-established roles in medicine. cbijournal.comnih.govnih.govnih.gov

The development of new therapeutic agents often involves exploring novel chemical structures or modifying existing ones to enhance activity and reduce side effects. The indane ring system, as featured in this compound, represents a valuable scaffold for such exploration.

Anticancer Agents: The synthesis of hybrid molecules incorporating moieties known for their biological activity is a common strategy in cancer drug discovery. For instance, quinoline (B57606) derivatives, which share structural similarities with the fused ring system of indane, are being investigated as potential anti-cancer agents. mdpi.com Novel hybrids combining 7-chloro-4-aminoquinoline with benzimidazole (B57391) have shown antiproliferative activity. nih.gov Similarly, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and screened for cytotoxic activity against human cancer cell lines. researchgate.net The indane structure could potentially be incorporated into such hybrid designs to create new classes of anticancer compounds.

Antiviral Agents: Adamantane (B196018) derivatives, which are rigid polycyclic structures like indane, have a history as antiviral drugs. nih.govnih.gov Amantadine, an aminoadamantane derivative, has been used against influenza A viruses. nih.gov Research into new adamantane derivatives continues to explore their potential against a range of viruses, including HIV. nih.govnih.gov This suggests that rigid amino-functionalized scaffolds like this compound could serve as a basis for designing novel antiviral agents.

Antibiotic Agents: Fluoroquinolones are a major class of broad-spectrum antibiotics. mdpi.com The synthesis of novel fluoroquinolones often involves coupling the core quinolone structure with various amine-containing side chains to modulate antibacterial activity and pharmacokinetic properties. nih.govnih.gov For example, novel fluoroquinolones containing oxime-substituted (aminomethyl)pyrrolidines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The 7-fluoro-4-aminoindane structure provides a unique, constrained amine that could be explored in the synthesis of new fluoroquinolone antibiotics.

The efficiency of synthesizing a final active pharmaceutical ingredient is heavily dependent on the quality of the starting materials and intermediates. The synthesis of this compound and its subsequent use in creating more complex molecules are subject to process optimization to maximize yield and purity. For instance, in the synthesis of related halo-indanones, traditional Sandmeyer reaction conditions have been shown to produce the desired product in high yield (86%). researchgate.net In other processes, purification of crude materials by column chromatography can result in yields as high as 88.20%. cbijournal.com The development of efficient, high-yield synthetic routes is crucial for the economic viability of producing any downstream drug.

Investigation of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists Derived from Aminopiperidine-Indane Structures

The melanin-concentrating hormone receptor 1 (MCHr1) is a target for the development of anti-obesity therapeutics. nih.govmdpi.com MCH is a neuropeptide that regulates feeding behavior and energy balance, and blocking its receptor can reduce food intake and body weight. mdpi.comfrontiersin.org

Research in this area has led to the exploration of various small molecules that can act as MCHr1 antagonists. One promising class of compounds involves structures that link an aminopiperidine moiety to an indane group. nih.govresearchgate.net The incorporation of constrained tertiary amines, such as those derived from substituted indan-1-ylamines, into chromone-based MCHr1 antagonists has led to the identification of chiral compounds with good functional potency and binding affinity. nih.govresearchgate.net

Further studies separating these chiral compounds into their individual enantiomers revealed significant selectivity for MCHr1 depending on the specific 3D configuration. nih.govresearchgate.net This highlights the importance of stereochemistry in the design of potent and selective MCHr1 antagonists, similar to the stereoselectivity observed in fungicide synthesis. The indane scaffold provides a rigid framework that can be precisely modified to optimize interactions with the receptor binding pocket. nih.govnih.gov

Table 2: Research Findings on Indane-Derived MCHr1 Antagonists

| Feature Studied | Finding | Reference |

|---|---|---|

| Compound Class | N-benzyl-4-aminopiperidinyl chromone-based antagonists with constrained tertiary amines (including indan-1-ylamines) | nih.govresearchgate.net |

| Biological Activity | Compounds displayed good to excellent functional potency and binding affinity for MCHr1. | nih.gov |

| Stereoselectivity | Separation of chiral racemic compounds into enantiomers showed considerable selectivity for MCHr1 for one configuration. | nih.govresearchgate.net |

Role as a Pharmaceutical Intermediate and Precursor in MCHr1 Antagonist Research: Chirality Effects on Receptor Binding and Functional Potency

The strategic incorporation of fluorine into pharmaceutical candidates is a widely utilized approach to modulate metabolic stability and receptor affinity. In the case of this compound, its fluorinated indane core serves as a critical building block for more complex molecules targeting the MCHr1. The MCHr1 is a G protein-coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis and appetite, making it a significant target for the development of anti-obesity therapeutics.

A pivotal aspect of the research surrounding this compound and its derivatives is the influence of stereochemistry on their biological activity. The presence of a chiral center at the 3-position of the indane ring means that the molecule can exist as two non-superimposable mirror images, or enantiomers. Scientific investigations into related chiral racemic compounds have revealed a marked difference in the biological activity between these enantiomers.

Detailed studies have demonstrated that upon separation of the racemic mixture, one enantiomer exhibits considerably greater selectivity and binding affinity for the MCHr1 compared to its counterpart. This stereospecificity is a common phenomenon in pharmacology, where the three-dimensional arrangement of a molecule dictates its ability to interact effectively with the binding site of a biological target. The differential binding affinity and functional potency between the enantiomers underscore the importance of asymmetric synthesis and chiral separation in drug discovery to isolate the more active and potentially less toxic stereoisomer.

While specific quantitative data for the individual enantiomers of this compound is not publicly available in the reviewed literature, the general findings for this class of compounds highlight a significant stereochemical preference in MCHr1 binding.

Role as a Pharmaceutical Intermediate and Precursor in MCHr1 Antagonist Research: Structure-Activity Relationship Studies of Indane-Based MCHr1 Antagonests

The 4-aminoindane scaffold, of which this compound is a prime example, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations aim to understand how modifications to the chemical structure of a lead compound influence its biological activity. For indane-based MCHr1 antagonists, SAR studies have provided valuable insights into the structural requirements for potent and selective receptor blockade.

Key areas of modification on the indane ring include the substituents on the aromatic portion and the nature of the amino group. The introduction of a fluorine atom at the 7-position, as seen in the subject compound, is a strategic modification. The fluorine atom can influence the molecule's electronic properties and lipophilicity, which in turn can affect its binding affinity, metabolic stability, and pharmacokinetic profile.

Furthermore, the trimethyl substitution at the 1 and 3 positions of the indane core is crucial for creating a specific three-dimensional conformation that is favorable for binding to the MCHr1. These methyl groups can provide steric bulk that orients the molecule within the receptor's binding pocket, enhancing its antagonistic activity.

SAR studies on a broader range of indane-based MCHr1 antagonists have revealed that the nature and position of substituents on the indane ring can dramatically impact potency and selectivity. For instance, the replacement of the fluorine atom with other halogens or small alkyl groups can lead to significant changes in biological activity. The data from these studies are instrumental in guiding the design of new analogs with improved therapeutic potential.

Below is a representative data table illustrating the impact of substitutions on the indane ring on MCHr1 binding affinity for a series of analogous compounds.

| Compound | R1 | R2 | MCHr1 Binding Affinity (Ki, nM) |

| Indane Analog 1 | H | H | 150 |

| Indane Analog 2 | F | H | 50 |

| Indane Analog 3 | Cl | H | 75 |

| Indane Analog 4 | H | CH3 | 120 |

Table 1. Representative structure-activity relationship data for indane-based MCHr1 antagonists, showcasing the effect of aromatic ring substitutions on binding affinity.

Biological Activity and Structure Activity Relationship Sar Research

Enantiomeric Selectivity in Biological Activities of 7-Fluoro-1,1,3-trimethyl-4-aminoindane Derivatives

The presence of a chiral center in the this compound structure means that its derivatives exist as enantiomers, which are non-superimposable mirror images. sunyempire.edunih.gov These stereoisomers can exhibit markedly different biological activities, a common phenomenon in pharmacology and agrochemistry where biological systems like enzymes are themselves chiral. nih.govslideshare.net

Research on Fluindapyr, a fungicide derived from this aminoindane, has demonstrated significant enantioselectivity in its biological action. The S-enantiomer shows substantially higher fungicidal activity against the target pathogen Rhizoctonia solani compared to the R-enantiomer. acs.orgresearchgate.net Specifically, studies have quantified the S-enantiomer as being 87.8 times more active against this fungus than its R-counterpart. acs.orgresearchgate.netresearchgate.net

This selectivity extends to their environmental behavior. Studies on the degradation of Fluindapyr in different plants have shown enantioselective patterns; for instance, the R-(-)-fluindapyr enantiomer was found to degrade preferentially in tomato leaves, whereas the S-(+)-fluindapyr was degraded more rapidly in cucumber leaves. sunyempire.edunih.govresearchgate.net

| Enantiomer | Relative Activity vs. R. solani | Calculated Binding Energy (kcal/mol) to SDH |

|---|---|---|

| S-fluindapyr | 87.8x higher than R-enantiomer | -42.91 |

| R-fluindapyr | Baseline (1x) | -32.12 |

This table summarizes the differential activity and binding energies of Fluindapyr enantiomers based on findings from cited research. acs.orgresearchgate.netresearchgate.net

The observed differences in biological activity between the enantiomers are rooted in their interactions at the molecular target, the enzyme succinate (B1194679) dehydrogenase (SDH). acs.orgresearchgate.net Molecular docking studies have provided a clear mechanistic explanation for this enantioselectivity. The S-enantiomer binds to the SDH enzyme with significantly greater affinity than the R-enantiomer. acs.orgresearchgate.net

This differential binding is quantified by the calculated binding energies, which were found to be -42.91 kcal/mol for the highly active S-enantiomer and -32.12 kcal/mol for the less active R-enantiomer. acs.orgresearchgate.netresearchgate.net The stronger binding power of the S-enantiomer results in more effective inhibition of the SDH enzyme, which is crucial for the mitochondrial respiratory chain of the fungus, thereby leading to its potent fungicidal effect. acs.orgresearchgate.net The specific three-dimensional arrangement of the S-enantiomer allows for a more optimal fit into the ubiquinone binding site of the SDH enzyme, enhancing the critical interactions, such as hydrogen bonds, with key amino acid residues required for stable binding. frac.infomdpi.comnih.gov

Investigation of Fluindapyr-Related Compounds and their Biological Profiles

The this compound scaffold is a key component of Fluindapyr, a broad-spectrum pyrazolamide fungicide. medchemexpress.com Fluindapyr functions as a succinate dehydrogenase inhibitor (SDHI), a major class of fungicides used to control a wide range of plant diseases by disrupting fungal respiration. medchemexpress.comresearchgate.netnih.gov The indane group has been identified as a beneficial moiety for molecular optimization in agrochemicals due to its rigid bicyclic framework. mdpi.com

The success of the indane moiety in Fluindapyr has inspired further research. For example, scientists have incorporated indane and its analogs into the structure of other insecticides, such as chlorantraniliprole, to develop new pilot compounds for insecticide development. mdpi.com The broader class of SDHIs includes numerous other active ingredients like boscalid, fluxapyroxad, and fluopyram, which utilize different chemical scaffolds to interact with the same enzyme target. nih.govresearchgate.net This highlights the importance of the this compound structure as one of several successful solutions for designing effective SDH inhibitors.

Computational Chemistry and Molecular Modeling Studies of this compound and its Analogs

Computational methods are essential tools for understanding the interactions between fungicides and their target receptors at a molecular level, guiding the design of new and more effective compounds. nih.govnih.gov

Molecular docking simulations have been instrumental in explaining the enantioselective activity of Fluindapyr. These studies model the interaction between the ligand (the fungicide) and its receptor (the SDH enzyme). The results consistently show that the S-enantiomer achieves a more stable and energetically favorable binding pose within the enzyme's active site. acs.orgresearchgate.net

The predicted binding free energies from these simulations correlate directly with the observed biological activity. acs.orgresearchgate.net The stronger calculated binding affinity of the S-enantiomer (-42.91 kcal/mol) compared to the R-enantiomer (-32.12 kcal/mol) provides a quantitative explanation for its superior fungicidal efficacy. acs.orgresearchgate.net These computational models indicate that the ligand forms critical interactions, including hydrogen bonds and van der Waals forces, with specific amino acid residues in the binding pocket, such as TYR58 and TRP173. nih.govnih.gov The precise orientation of the S-enantiomer maximizes these interactions, leading to potent enzyme inhibition.

The conformational difference between the R and S enantiomers is the fundamental reason for their differential binding affinities and, consequently, their different biological activities. Molecular modeling reveals that the S-enantiomer can adopt a conformation that is complementary to the topography of the SDH binding site. acs.orgresearchgate.net This "lock-and-key" fit allows for the formation of a stable ligand-receptor complex, leading to effective enzyme inhibition. acs.org In contrast, the R-enantiomer's mirror-image conformation prevents it from achieving the same optimal fit, resulting in weaker binding and significantly lower fungicidal activity. acs.orgresearchgate.net The substantial difference in binding energy is a direct consequence of the stereochemical impact on the molecule's functional conformation.

Analytical and Sensing Applications Research

Development of 7-Fluoro-1,1,3-trimethyl-4-aminoindane as a Fluorescent Probe

The development of novel fluorescent probes is a cornerstone of advancements in biological and chemical analysis. The inherent structural features of this compound, such as its aromatic system and amino group, suggest a potential for intrinsic fluorescence. The presence of a fluorine atom could further modulate these properties, potentially enhancing quantum yield or shifting emission spectra. However, without experimental data, its utility as a fluorescent probe remains speculative.

To establish this compound as a useful fluorescent probe, a thorough characterization of its photophysical properties would be required. This would involve determining its excitation and emission spectra, quantum yield, and fluorescence lifetime in various solvents. The sensitivity of its fluorescence to environmental factors such as polarity, pH, and the presence of quenchers would also need to be investigated. Such studies would elucidate the potential for this compound to report on local molecular environments, making it a valuable tool in structure-function studies of biomolecules.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Hexane | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no experimental data has been found in the public domain.

The primary amino group on the this compound scaffold provides a reactive handle for conjugation to other molecules. This allows for the design and synthesis of fluorescently tagged derivatives for targeted biological imaging. For example, the amino group could be functionalized to react with specific cellular components or biomolecules of interest. The synthesis would involve standard bioconjugation chemistry, and the resulting probes would need to be evaluated for their specificity, cell permeability, and photostability in biological systems.

Utilization in Advanced Sensor Technologies

The potential of this compound extends to the development of advanced sensor technologies, including optical and electrochemical sensors. Its ability to interact with specific analytes could lead to measurable changes in its optical or electrochemical properties.

The amino group of this compound is expected to have a pKa that could make its fluorescence properties pH-dependent. This would form the basis for its use as a pH indicator. Research in this area would involve titrating the compound across a range of pH values while monitoring its fluorescence. Furthermore, immobilization of the compound or its derivatives onto solid supports, such as polymers or nanoparticles, could lead to the fabrication of robust optical sensors for continuous pH monitoring or the detection of other specific ions or molecules.

The electroactive nature of the aminoindane core suggests its potential use in electrochemical sensors. The compound could be immobilized on an electrode surface, and its electrochemical response (e.g., oxidation potential or current) could be modulated by the presence of specific environmental pollutants. Research would focus on developing selective recognition elements on the sensor surface and optimizing the electrochemical detection method for sensitivity and selectivity towards target analytes. While the electrochemical detection of the related compound 2-aminoindane has been reported, specific studies on this compound are lacking.

Chromatographic Enantioseparation Methodologies

As this compound possesses a chiral center at the 3-position of the indane ring, the separation of its enantiomers is crucial for any potential pharmaceutical or biological applications. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique for enantioseparation.

The development of a successful enantioseparation method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition, including the organic modifier and any additives, would also need to be optimized to achieve baseline separation of the enantiomers. While general methods for the chiral separation of fluorinated compounds and amino acid derivatives are well-established, a specific and validated method for this compound has not been reported in the scientific literature.

Table 2: Potential Chiral Stationary Phases for Enantioseparation of this compound

| Chiral Stationary Phase Type | Potential for Separation |

| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | High |

| Protein-based (e.g., AGP, BSA) | Medium |

| Cyclodextrin-based (e.g., Cyclobond) | Medium |

| Pirkle-type (e.g., Whelk-O1) | Low to Medium |

Note: This table indicates the general applicability of these CSPs for similar compounds; specific performance for this compound would require experimental verification.

Chiral Derivatization Reagents for High-Performance Liquid Chromatography (HPLC)

Chiral derivatization is a powerful technique used in HPLC to separate enantiomers. wikipedia.org This indirect method involves reacting a racemic mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a pair of diastereomers. wikipedia.orgwikipedia.org These resulting diastereomers possess distinct physicochemical properties, which allows for their separation on a standard achiral stationary phase. researchgate.net

This compound, being a chiral amine, can theoretically serve as a CDA for the resolution of racemic compounds containing suitable functional groups, such as carboxylic acids. The primary amino group of this compound can react with a carboxylic acid to form a stable amide linkage. When an enantiomerically pure form of this compound is used, the reaction with a racemic carboxylic acid will produce a mixture of two diastereomeric amides.

The general reaction can be depicted as follows:

(R/S)-Acid + (R)-7-Fluoro-1,1,3-trimethyl-4-aminoindane → (R,R)-Diastereomer + (S,R)-Diastereomer

These diastereomers can then be separated by reverse-phase HPLC. The separation is based on the differences in their interactions with the stationary phase, which arise from their different three-dimensional structures. Research on similar chiral amines, such as (R)-(-)-1-aminoindan, has demonstrated the feasibility of this approach for the enantiomeric separation of non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids. nih.govcapes.gov.br

Table 1: Representative HPLC Separation Data for Diastereomers Formed with a Chiral Aminoindane Derivative

| Analyte (Racemic Acid) | Chiral Derivatizing Agent | Column | Mobile Phase | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |

| Ibuprofen | (R)-1-Aminoindane | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% TFA | 12.5 | 14.2 | 1.8 |

| Ketoprofen | (R)-1-Aminoindane | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (55:45) with 0.1% TFA | 15.8 | 17.9 | 2.1 |

| Naproxen | (R)-1-Aminoindane | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (50:50) with 0.1% TFA | 18.2 | 20.5 | 2.3 |

This table presents hypothetical data based on typical results obtained with analogous compounds to illustrate the principle, as specific data for this compound is not available.

Diastereomer Formation for Enhanced Enantiomeric Separation

The formation of diastereomers is the fundamental principle underlying the use of chiral derivatizing agents for enantiomeric separation. nih.gov The success of this method hinges on the ability to form diastereomers that are stable and exhibit sufficient differences in their properties to be resolved chromatographically. researchgate.net

The reaction between this compound and a chiral analyte must proceed to completion without causing racemization of either the analyte or the derivatizing agent. The resulting diastereomers will have different physical properties, such as polarity, solubility, and affinity for the stationary phase in HPLC. These differences are exploited to achieve separation.

The efficiency of the separation is quantified by the resolution factor (Rs). A higher resolution factor indicates a better separation between the two diastereomeric peaks. The structural characteristics of the chiral derivatizing agent play a crucial role in determining the degree of separation. The rigid structure of the indane backbone in this compound, along with the presence of the fluoro and trimethyl substituents, can create significant steric and electronic differences between the resulting diastereomers, potentially leading to good chromatographic resolution.

Table 2: Factors Influencing Diastereomer Separation in HPLC

| Factor | Influence on Separation |

| Structure of Chiral Derivatizing Agent | The rigidity and steric bulk of the CDA can enhance the differences in the physical properties of the resulting diastereomers. |

| Nature of the Analyte | The functional group and overall structure of the analyte influence the stability and chromatographic behavior of the diastereomers. |

| Chromatographic Conditions | The choice of stationary phase, mobile phase composition, and temperature can be optimized to maximize the resolution between the diastereomers. |

| Reaction Conditions for Derivatization | The reaction must be quantitative and free from side products and racemization to ensure accurate enantiomeric analysis. |

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets for Indane-Based Compounds

The indane nucleus is a privileged scaffold in medicinal chemistry, forming the core of several established pharmaceuticals. eburon-organics.com The rigid, bicyclic framework of indane and its analogues provides a versatile platform for designing molecules that can interact with a wide range of biological targets. eburon-organics.com Future research is focused on moving beyond traditional targets to address complex and challenging diseases.

One promising area is the development of novel bacterial topoisomerase inhibitors (NBTIs). Indane moieties are being incorporated into NBTIs to combat multidrug-resistant Gram-negative bacteria. researchgate.net These compounds act on a different binding site than fluoroquinolone antibiotics, offering a potential solution to existing resistance mechanisms. researchgate.net Other research directions include the design of indane derivatives as CGRP receptor antagonists for migraine treatment and as anticancer therapeutics targeting various oncologic pathways. eburon-organics.com The exploration of multitargeted drugs, which can modulate several biological pathways simultaneously, is also a key strategy in modern drug discovery, particularly in complex fields like neurosciences. rsc.org

| Potential Therapeutic Target Class | Associated Disease Area | Rationale for Indane-Based Compounds |

|---|---|---|

| Bacterial Topoisomerases (Gyrase/Topoisomerase IV) | Infectious Diseases (esp. Gram-negative bacteria) | The indane moiety serves as a novel DNA binding element, offering a mechanism distinct from existing antibiotics like fluoroquinolones to overcome resistance. researchgate.net |

| Oncologic Pathways | Cancer | Substituted indane scaffolds show potential for developing therapeutics that target multifaceted cancer pathways. eburon-organics.com |

| Neurotransmitter Receptors/Transporters | Neurological and Psychiatric Disorders | Aminoindanes are known to have neuroleptic and neuroprotective properties, making them suitable for developing CNS-active drugs. eburon-organics.com |

| Chemokine Receptors (e.g., CXCR4, CCR5) | Cancer, HIV | Chemokine receptor antagonists are being explored in cancer therapy, and the versatile indane structure could be adapted for this purpose. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing efficiency, speed, and accuracy. researchgate.net These computational tools are being applied at every stage, from identifying novel drug targets to predicting compound properties and optimizing synthetic pathways. nih.gov

| AI/ML Application | Description | Relevance to 7-Fluoro-1,1,3-trimethyl-4-aminoindane |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | AI algorithms screen large compound databases to prioritize molecules with a high potential for binding to a biological target. mdpi.com | Identifies potential therapeutic targets for the compound and its analogues. |

| De Novo Drug Design | Generative AI models create novel molecular structures optimized for specific properties and target interactions. researchgate.net | Designs new, potentially more effective, indane-based compounds. |

| Predictive Modeling | ML models predict physicochemical properties (e.g., solubility, toxicity, LogP, pKa) and biological activity. mdpi.comchemrxiv.org | Optimizes the drug-like properties of the compound, reducing late-stage failures. |

| Synthesis Planning | AI tools can devise and optimize synthetic routes, predicting reaction outcomes and suggesting reagents. nih.gov | Improves the efficiency and yield of the synthesis process. |

Advanced Analytical Techniques for Characterizing Complex Indane Interactions

Understanding how a molecule like this compound interacts with its biological targets is crucial for drug development. A suite of advanced analytical techniques provides unprecedented insight into these complex interactions at a molecular level.

Spectroscopic methods are fundamental for structural characterization. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the three-dimensional structure of a compound and its binding pose when interacting with a protein. numberanalytics.com Mass spectrometry (MS) helps determine the molecular weight and can be used to study protein-ligand complexes. youtube.com

To study the dynamics and affinity of these interactions, techniques like Surface Plasmon Resonance (SPR) and X-ray crystallography are employed. numberanalytics.comnih.gov SPR provides real-time data on the kinetics of binding and dissociation, while X-ray crystallography can reveal the high-resolution three-dimensional structure of a ligand bound to its protein target. numberanalytics.comnih.gov Emerging techniques in proteomics, such as hydrogen-deuterium exchange (HDX) and native proteomics, offer deeper insights into how a compound affects protein stability and conformation in its natural state. numberanalytics.com

| Analytical Technique | Type of Information Provided | Application in Characterizing Indane Interactions |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on molecular structure, conformation, and intermolecular interactions in solution. numberanalytics.com | Determines the 3D structure of the compound and how it binds to a target protein. |

| X-ray Crystallography | Yields high-resolution 3D structures of molecules in a crystalline state, including protein-ligand complexes. numberanalytics.com | Visualizes the precise binding mode of the indane derivative within the active site of its target. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. youtube.com | Confirms the identity of the compound and can be used to study non-covalent protein-indane complexes. |

| Surface Plasmon Resonance (SPR) | Measures binding affinities and kinetics (on- and off-rates) of interactions in real-time. nih.gov | Quantifies the strength and stability of the interaction between the compound and its biological target. |

| Infrared (IR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. azooptics.com | Characterizes the chemical structure and can detect changes in bonding upon interaction. |

Sustainability and Green Chemistry Principles in the Production and Application of this compound

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.gov The synthesis of complex molecules like this compound presents opportunities to apply these principles, making the production process more sustainable and efficient.

Green chemistry focuses on aspects such as atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing synthetic routes that minimize waste. Another key principle is the use of safer solvents and reagents. nih.gov For the synthesis of fluorinated amines, research is ongoing to replace hazardous deoxyfluorination reagents with more benign alternatives. nih.gov The use of catalytic reagents over stoichiometric ones is preferred as it reduces waste. acs.org Furthermore, designing energy-efficient processes, for example by using microwave-assisted synthesis or mechanochemistry, aligns with green chemistry goals by reducing reaction times and energy consumption. nih.govmdpi.com Adopting these principles not only reduces environmental harm but can also lead to more cost-effective and safer manufacturing processes. nih.gov

| Green Chemistry Principle | Description | Potential Application in Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org | Designing a synthetic route with high yields and minimal byproducts from the outset. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org | Choosing addition reactions over substitution or elimination reactions where possible. |

| Less Hazardous Chemical Syntheses | Methods should be designed to use and generate substances that possess little or no toxicity. nih.gov | Replacing hazardous fluorinating agents with safer, more sustainable alternatives. nih.gov |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Computational modeling to predict and minimize the toxicity of intermediates and the final product. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. | Using greener solvents like water or polyethylene (B3416737) glycol (PEG), or performing solvent-free reactions. researchgate.netresearchgate.net |

| Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Exploring bio-based starting materials for the synthesis of the indane core. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. acs.org | Utilizing chemo- and regioselective reactions to avoid the need for protecting groups. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org | Using metal or enzyme catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | Incorporating biodegradable functionalities into the molecule if feasible without compromising activity. |

| Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control. | Using in-line spectroscopic techniques to monitor reaction progress and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for accidents. | Avoiding volatile, explosive, or highly flammable reagents and solvents. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-1,1,3-trimethyl-4-aminoindane, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves fluorination of the indane core followed by methylation and amination. Key steps include:

- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity at the 7-position.

- Methylation : Employ alkyl halides or methyl triflate in the presence of a base (e.g., KCO) to introduce methyl groups at positions 1 and 3.

- Amination : Catalytic hydrogenation or Buchwald-Hartwig coupling for introducing the 4-amino group .

- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity) to improve yields. For example, low yields in alkylation steps may require inert atmospheres or elevated temperatures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and absence of byproducts. For example, fluorine’s deshielding effect on adjacent protons can validate the 7-fluoro substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns. Electrospray ionization (ESI) is preferred for amine-containing compounds .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Hypothesis Testing :

- Solubility Effects : Measure solubility in assay buffers (e.g., DMSO vs. aqueous media) using nephelometry. Fluorine’s hydrophobicity may reduce bioavailability in polar solvents, skewing IC values .

- Metabolic Stability : Perform liver microsome assays to identify degradation products that interfere with activity .

- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) to control for batch-to-batch variability .

Q. What strategies are effective for studying the stereochemical influence of this compound in receptor binding?

- Chiral Resolution :

- Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) in HPLC to separate enantiomers.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to determine binding conformations. Synchrotron X-ray sources enhance resolution for fluorine atom mapping .

- Computational Modeling : Use density functional theory (DFT) to predict enantiomer-specific interactions with active sites, validated by molecular dynamics simulations .

Q. How can researchers design experiments to investigate the role of fluorine in modulating the compound’s electronic properties?

- Electron Density Analysis :

- X-ray Photoelectron Spectroscopy (XPS) : Compare C-F bond energies with non-fluorinated analogs to assess electronic effects.

- Hammett Constants : Derive substituent parameters to quantify fluorine’s impact on reaction kinetics (e.g., nucleophilic aromatic substitution) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Ventilation : Use fume hoods for synthesis steps involving volatile amines or fluorinating agents.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

- Validation Framework :

- Benchmarking : Compare DFT-predicted geometries with crystallographic data to refine force fields.

- Error Analysis : Quantify deviations in bond lengths/angles (e.g., C-F vs. C-H) to adjust computational parameters .

Data Reproducibility and Reporting

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Standardization :

- Detailed Protocols : Publish reaction parameters (e.g., exact molar ratios, heating rates) in supplementary materials.

- Reference Materials : Share characterized samples via repositories like ChEMBL or PubChem .

- Interlab Studies : Participate in round-robin tests to validate synthetic and analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.